molecular formula C13H19NO4 B1282135 tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate CAS No. 37034-31-4

tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate

Cat. No. B1282135
CAS RN: 37034-31-4
M. Wt: 253.29 g/mol
InChI Key: MBDFUYZNHQSWRD-UHFFFAOYSA-N
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Description

“tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate” is a chemical compound with the molecular formula C13H19NO4 . It has a molecular weight of 253.29400 .


Synthesis Analysis

The synthesis of “tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate” involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents .


Molecular Structure Analysis

The molecular structure of “tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate” is represented by the molecular formula C13H19NO4 . The exact mass is 253.13100 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate” include a density of 1.184g/cm3, a boiling point of 442.807ºC at 760 mmHg, and a flash point of 221.602ºC . The melting point is not available .

Scientific Research Applications

Synthesis of Biologically Active Derivatives

This compound is used in the synthesis of new biologically active derivatives. The sterically hindered pyrocatechol moiety of the compound can be linked through a covalent bridge to secondary amines, pharmacophore γ-aminobutyric acid, and triazines, which are explored for their potential biological activities .

Protected Amine for Mass Spectrometric Analysis

As a protected amine, tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate may be utilized in the preparation of isobaric mix solutions. These solutions are significant in post-column infusion experiments during single-stage orbitrap mass spectrometric analysis .

Chemoselective Tert-Butoxycarbonylation Reagent

The compound serves as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines. This application is particularly valuable in the field of organic synthesis where protecting groups are essential for the stepwise construction of complex molecules .

properties

IUPAC Name

tert-butyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-7-6-9-4-5-10(15)11(16)8-9/h4-5,8,15-16H,6-7H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDFUYZNHQSWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80515541
Record name tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate

CAS RN

37034-31-4
Record name tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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